molecular formula C9H9BrN2O3 B8157747 2-Bromo-N,N-dimethyl-4-nitrobenzamide

2-Bromo-N,N-dimethyl-4-nitrobenzamide

Cat. No.: B8157747
M. Wt: 273.08 g/mol
InChI Key: XMECNFYYCIZIQQ-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, a nitro group at the 4-position, and an N,N-dimethyl group at the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-dimethyl-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation reactions, which offer better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

2-Bromo-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Used in studies to understand the effects of brominated and nitro-substituted benzamides on biological systems.

    Industrial Applications: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can modulate the activity of the target molecules. The N,N-dimethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N,N-dimethyl-4-nitrobenzamide is unique due to the presence of both bromine and nitro substituents on the benzene ring, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

2-bromo-N,N-dimethyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMECNFYYCIZIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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